4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C9H14BrN3. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a bromine atom and a cyclopentyl group in its structure makes it a unique and interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to the desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazol-5-amine
- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine
Uniqueness
4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine stands out due to the presence of both a bromine atom and a cyclopentyl group in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with molecular targets, which can be leveraged in the development of new drugs and materials.
Properties
IUPAC Name |
4-bromo-1-cyclopentyl-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZRDPBUSTWPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCC2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.